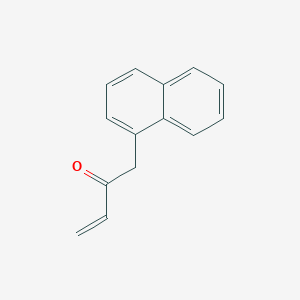

1-(Naphthalen-1-yl)but-3-en-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

51557-09-6 |

|---|---|

Molekularformel |

C14H12O |

Molekulargewicht |

196.24 g/mol |

IUPAC-Name |

1-naphthalen-1-ylbut-3-en-2-one |

InChI |

InChI=1S/C14H12O/c1-2-13(15)10-12-8-5-7-11-6-3-4-9-14(11)12/h2-9H,1,10H2 |

InChI-Schlüssel |

YYKRYKYWULMAJT-UHFFFAOYSA-N |

SMILES |

C=CC(=O)CC1=CC=CC2=CC=CC=C21 |

Kanonische SMILES |

C=CC(=O)CC1=CC=CC2=CC=CC=C21 |

Andere CAS-Nummern |

51557-09-6 |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Naphthalen 1 Yl but 3 En 2 One and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides precise information about the chemical environment of individual atoms, their connectivity through chemical bonds, and their spatial relationships.

One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR) for Detailed Chemical Shift Analysis and Proton/Carbon Environments

One-dimensional NMR spectra are the foundational step in the structural characterization of 1-(naphthalen-1-yl)but-3-en-2-one, offering a count of the distinct proton and carbon environments within the molecule.

The ¹H NMR spectrum provides a map of the proton environments. Protons on the naphthalene (B1677914) ring typically resonate in the downfield aromatic region, generally between δ 7.4 and 8.2 ppm. Their exact chemical shifts and the observed splitting patterns are dictated by their position on the aromatic system and the influence of the attached butenone group. The methylene (B1212753) (CH₂) protons, which are adjacent to both the carbonyl group and the naphthalene ring, appear as a singlet at approximately 4.0 ppm. The terminal vinyl protons (CH=CH₂) of the butenone moiety present characteristic signals, with the geminal and vicinal couplings resulting in distinct multiplets, typically a doublet of doublets for the methine proton and two doublets for the terminal methylene protons.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. A key diagnostic signal is the carbonyl carbon, which is significantly deshielded and appears far downfield at approximately 198.0 ppm. The ten carbons of the naphthalene ring produce a series of signals in the aromatic region (δ 120-135 ppm). The sp² hybridized carbons of the vinyl group and the sp³ hybridized methylene carbon have characteristic chemical shifts that confirm the structure of the side chain.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~198.0 |

| Methylene (CH₂) | ~4.0 (s) | ~49.5 |

| Vinylic Methine (CH=) | ~6.3 (dd) | ~137.5 |

| Vinylic Methylene (=CH₂) | ~5.9 (d), ~5.4 (d) | ~128.0 |

| Naphthyl-C1' | - | ~134.1 |

| Naphthyl-C2' | ~7.9 (d) | ~128.8 |

| Naphthyl-C3' | ~7.5 (t) | ~126.7 |

| Naphthyl-C4' | ~7.8 (d) | ~125.4 |

| Naphthyl-C4a' | - | ~130.5 |

| Naphthyl-C5' | ~8.1 (d) | ~129.2 |

| Naphthyl-C6' | ~7.6 (t) | ~127.1 |

| Naphthyl-C7' | ~7.5 (t) | ~124.3 |

| Naphthyl-C8' | ~8.2 (d) | ~131.6 |

| Naphthyl-C8a' | - | ~133.8 |

Note: Chemical shifts are approximate and may vary with solvent and experimental conditions. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY, J-resolved) for Establishing Connectivity and Stereochemistry

While 1D NMR identifies the molecular components, 2D NMR techniques are essential to assemble the complete structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) experiments establish ¹H-¹H coupling networks. For this compound, COSY spectra would show correlations between the coupled protons on the naphthalene ring and within the vinyl group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence) directly links each proton to its attached carbon atom. This is crucial for the definitive assignment of the carbon signals based on the proton assignments. For example, the methylene proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~49.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful tool that reveals long-range (2-3 bond) couplings between protons and carbons, allowing for the connection of molecular fragments. Key HMBC correlations for this molecule would include cross-peaks from the methylene protons to the carbonyl carbon and to the C1' and C2' carbons of the naphthalene ring, unequivocally establishing the link between the side chain and the aromatic core.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which is critical for determining the molecule's preferred conformation. For instance, NOESY can reveal spatial proximity between the methylene protons and the H8' proton of the naphthalene ring, providing insight into the rotational orientation of the butenone side chain relative to the naphthalene plane.

J-resolved Spectroscopy simplifies complex, overlapping multiplets in the ¹H NMR spectrum by separating chemical shifts and coupling constants onto two different axes, which facilitates the accurate measurement of J-coupling values.

Comparison of Experimental and Theoretically Predicted NMR Parameters

The accuracy of the structural assignment can be further reinforced by comparing the experimentally measured NMR chemical shifts with those predicted by theoretical calculations. Methods like Density Functional Theory (DFT) are used to calculate the magnetic shielding of each nucleus, which is then converted into a theoretical chemical shift. A strong linear correlation between the experimental and calculated values provides high confidence in the assigned structure. Any significant deviations can indicate interesting electronic or conformational effects not captured by the theoretical model.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy probes the energy required to excite the vibrational modes of a molecule, providing a characteristic fingerprint that is highly sensitive to the presence of specific functional groups.

Comprehensive Vibrational Assignments and Potential Energy Distribution (PED) Analysis

To fully interpret the FT-IR and FT-Raman spectra, the observed vibrational bands must be assigned to specific molecular motions. This is most reliably achieved by combining experimental spectra with theoretical frequency calculations, often using DFT. Potential Energy Distribution (PED) analysis is then used to quantify the contribution of different internal coordinates, such as bond stretches and angle bends, to each calculated vibrational mode. This provides a detailed and unambiguous assignment for each peak in the spectrum.

Analysis of Characteristic Functional Group Vibrations

The vibrational spectra of this compound are dominated by bands arising from its key functional groups.

Carbonyl (C=O) Vibration: The most prominent band in the IR spectrum is the stretching vibration of the ketone's carbonyl group. Due to conjugation with the vinyl group, this band appears at a characteristic frequency, typically around 1680 cm⁻¹.

Alkene (C=C) and Aromatic Vibrations: The stretching of the C=C double bond in the vinyl group gives rise to a band near 1620 cm⁻¹. The stretching vibrations of the carbon-carbon bonds within the naphthalene ring result in a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-H Vibrations: C-H stretching vibrations for the aromatic and vinylic protons are found above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹. Bending vibrations (in-plane and out-of-plane) for these C-H bonds occur at lower frequencies and are also characteristic.

Table 2: Key Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| Aromatic C-H stretch | ~3060 | ~3062 |

| Aliphatic C-H stretch | ~2925 | ~2927 |

| Carbonyl (C=O) stretch | ~1680 | ~1678 |

| Alkene (C=C) stretch | ~1620 | ~1622 |

| Aromatic C=C stretch | ~1595, ~1510 | ~1597, ~1512 |

| Methylene (CH₂) bend | ~1450 | ~1448 |

| C-H out-of-plane bend | ~980, ~780 | ~978, ~782 |

Note: Frequencies are approximate and represent typical values for the assigned vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. For α,β-unsaturated ketones like this compound, this technique provides valuable insights into the conjugated systems and the energy of electronic transitions within the molecule. wikipedia.orgresearchgate.netlibretexts.org

Experimental UV-Vis Spectral Acquisition and Interpretation

The UV-Vis spectrum of an α,β-unsaturated ketone typically displays two characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netlibretexts.org The conjugation of a carbon-carbon double bond with a carbonyl group leads to an increase in the intensity of the π → π* transition. researchgate.net In the case of this compound, the naphthalene moiety, a chromophore itself, significantly influences the absorption spectrum. researchgate.net The spectrum of a related compound, 1-naphthyl acetate (B1210297), shows a broader absorption band shifted to a longer wavelength compared to unsubstituted naphthalene, indicating the effect of the carbonyl-containing substituent. researchgate.net

The electronic transitions in such organic compounds can be determined using UV-visible spectroscopy, provided that transitions exist in the ultraviolet or visible range. wikipedia.org The absorption spectrum for benzene (B151609), a simpler aromatic system, shows three aromatic π → π* transitions at 180, 200, and 255 nm. wikipedia.org For α,β-unsaturated ketones, the core chromophore's base value for calculating the maximum absorption wavelength (λmax) is influenced by its structure, such as being part of a cyclic system. pharmaxchange.info For instance, a cyclohexenone has a base value of 215 nm. pharmaxchange.infoyoutube.com

| Chromophore | Transition | Typical λmax (nm) |

|---|---|---|

| Isolated C=C | π → π | ~165 |

| Isolated C=O | n → π | ~280 |

| Conjugated C=C-C=O | π → π | 215-250 |

| Conjugated C=C-C=O | n → π | 310-330 |

| Naphthalene | π → π* | ~220, ~275, ~312 |

Correlation with Theoretically Computed Electronic Absorption Spectra

Theoretical calculations, often employing methods like Density Functional Theory (DFT), can predict the electronic absorption spectra of molecules. These computations provide valuable information for interpreting experimental UV-Vis data. For instance, calculations on 1-naphthyl acetate showed a shift in the S2-state energy of 700 cm⁻¹, which is consistent with experimental observations. researchgate.net The Woodward-Fieser rules provide an empirical method to estimate the λmax of α,β-unsaturated carbonyl compounds. pharmaxchange.infoyoutube.com These rules assign a base value to the parent chromophore, and then increments are added for various substituents and structural features. pharmaxchange.info For example, an α,β-unsaturated ketone has a base value of 215 nm, and extending the conjugation adds approximately 30 nm to the calculated λmax. pharmaxchange.infoyoutube.com

Investigation of Photochromic Behavior in Related Chalcone (B49325) Systems

Chalcones, which share the α,β-unsaturated ketone core with this compound, are known to exhibit photochromic behavior in some cases. This phenomenon involves a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While specific studies on the photochromism of this compound are not prevalent, research on related chalcone systems provides a basis for potential investigation. The introduction of a naphthalene ring into a chalcone skeleton can enhance the rigidity of the molecule, which may influence its photochemical properties. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula. The molecular formula for this compound is C₁₄H₁₂O. nist.gov HRMS would be used to confirm this by measuring the exact mass of the molecular ion and comparing it to the calculated theoretical mass. For example, in the study of other novel chalcone derivatives, HRMS has been successfully employed to confirm their structures. eurjchem.com

| Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Ion Type |

|---|---|---|---|

| C₁₄H₁₂O | 196.0888 | 196.0885 | [M+H]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is crucial for understanding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure. rsc.org For a chiral molecule, SCXRD can establish the absolute configuration. The process involves growing a suitable single crystal, which is then irradiated with X-rays. youtube.com The diffraction pattern produced is used to calculate the electron density distribution within the crystal, revealing the positions of the atoms. ornl.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.54 |

| Volume (ų) | 1020.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.275 |

Quantum Chemical and Computational Investigations of 1 Naphthalen 1 Yl but 3 En 2 One Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and determining the electronic properties of molecules.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For organic molecules like 1-(naphthalen-1-yl)but-3-en-2-one, a combination of a suitable basis set and functional is crucial for obtaining reliable results.

Commonly used basis sets for such systems include Pople's split-valence basis sets, such as 6-31G(d,p) or 6-311++G(d,p) . The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in a molecule with π-systems and heteroatoms.

The choice of the exchange-correlation functional is also critical. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often preferred. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked functional for organic molecules, known for providing a good balance between accuracy and computational cost. Other functionals like the PBE0 or the M06-2X might also be employed depending on the specific properties being investigated. The selection is often guided by previous studies on similar molecular systems to ensure the chosen level of theory is appropriate.

Determination of Minimized Energy Conformations and Geometrical Parameters

Once a suitable level of theory is selected, geometry optimization is performed to find the most stable conformation of this compound. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

For this compound, a key geometrical parameter is the dihedral angle between the naphthalene (B1677914) ring and the butenone side chain. This angle determines the extent of conjugation between the two parts of the molecule, which in turn influences its electronic properties and reactivity. The planarity of the enone moiety is also a significant factor. Computational studies on similar aromatic ketones have shown that the optimized geometry often involves a non-planar arrangement to minimize steric hindrance between the aromatic ring and the side chain.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C=C (enone) | ~1.34 Å |

| Bond Length | C-C (naphthyl-C) | ~1.48 Å |

| Bond Angle | C-C-C (enone) | ~120° |

| Dihedral Angle | Naphthyl-C-C=O | ~30-50° |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual values would be determined from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The distribution of these orbitals in this compound provides insights into its reactive sites.

In a typical α,β-unsaturated ketone, the HOMO is often localized on the π-system of the double bond and the lone pairs of the oxygen atom. For this compound, it is expected that the HOMO would have significant contributions from the electron-rich naphthalene ring. The LUMO, on the other hand, is generally distributed over the conjugated enone system, particularly on the β-carbon and the carbonyl carbon, making these sites susceptible to nucleophilic attack. Visualizing the HOMO and LUMO surfaces allows for a clear understanding of the regions of high electron density and electrophilicity.

Energy Gap Analysis and its Implications for Reactivity and Spectroscopic Properties

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining the chemical reactivity and stability of a molecule. A small HOMO-LUMO gap indicates that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This parameter is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to a longer wavelength of maximum absorption in the UV-Visible spectrum.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) (B3LYP/6-31G(d,p)) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

Note: These energy values are illustrative and would be precisely determined from DFT calculations.

The calculated HOMO-LUMO gap can be used to predict the kinetic stability and reactivity of this compound in various chemical reactions.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that are easier to interpret in terms of Lewis structures.

For this compound, NBO analysis can quantify the extent of electron delocalization between the naphthalene ring and the enone moiety. This is achieved by examining the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Table 3: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C_naphthyl - C_naphthyl) | π(C=C_enone) | High |

| π(C=C_enone) | π(C=O) | Moderate |

| LP(O) | π*(C=C_enone) | Low to Moderate |

Note: The qualitative descriptions of stabilization energies are illustrative. Precise values are obtained from NBO calculations.

By quantifying these interactions, NBO analysis provides a deeper understanding of the electronic structure and the factors governing the geometry and reactivity of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing a guide to its reactive behavior. researchgate.netresearchgate.net The MEP surface illustrates the electrostatic potential, which is calculated by considering the interaction energy of a positive point charge with the molecule's electron density. This map uses a color spectrum to identify regions of varying electron potential: red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions with intermediate, near-zero potential.

For this compound, while specific studies are not available, analysis can be extrapolated from closely related chalcone (B49325) structures, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, which have been computationally investigated. nih.govscienceopen.com In such α,β-unsaturated ketone systems, the most negative potential (red region) is consistently localized on the carbonyl oxygen atom due to its high electronegativity and the presence of lone pair electrons. nih.govacs.org This makes the carbonyl oxygen the primary site for electrophilic and hydrogen-bonding interactions.

Nonlinear Optical (NLO) Properties Calculations

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, making them valuable for applications in optoelectronics, such as optical switching and data storage. nih.govresearchgate.net The NLO response of a molecule is quantified by its hyperpolarizability. Chalcone derivatives, which share the naphthalene-enone structural motif with the title compound, are a well-studied class of NLO materials due to the charge transfer capabilities across their π-bridge. nih.govacs.org

Determination of Total Dipole Moment, Mean Polarizability, and First-Order Hyperpolarizability

While computational data for this compound is not present in the surveyed literature, the values for the analogous compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), calculated using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, provide valuable insight. nih.govacs.org

Table 1: Calculated NLO Properties of an Analogous Chalcone (MPNP)

| Property | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 3.53 | Debye |

| Mean Polarizability | α | -2.90 x 10-23 | esu |

Data sourced from a computational study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. nih.gov

These calculations demonstrate that molecules of this class possess significant NLO properties. The large hyperpolarizability value, in particular, suggests a substantial second-order NLO response.

Structure-Property Relationships for NLO Response

The NLO response in this class of compounds is intrinsically linked to their molecular structure. The key feature is the intramolecular charge transfer (ICT) that occurs within the π-electron system. nih.gov In this compound, the naphthalene ring can act as an electron-donating group, while the carbonyl group functions as an electron-accepting group. The vinyl bridge (–CH=CH–CO–) facilitates the transfer of charge between these two ends.

The efficiency of this charge transfer, and thus the magnitude of the hyperpolarizability (β), is dependent on:

Conjugation Length: The extended π-system across the naphthalene and enone moieties allows for electron delocalization, which is a prerequisite for a strong NLO response.

Donor-Acceptor Strength: The inherent electron-donating and -accepting capabilities of the terminal groups significantly influence the dipole moment and hyperpolarizability.

Molecular Planarity: A more planar conformation allows for better orbital overlap along the conjugated system, enhancing charge transfer and leading to a larger β value. Deviations from planarity, caused by steric hindrance, can disrupt conjugation and reduce the NLO effect. researchgate.net

Theoretical studies on open-shell diradical systems have also shown that third-order NLO properties can be drastically enhanced, opening new avenues for designing NLO materials beyond traditional closed-shell systems. aps.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing a detailed picture of conformational changes and dynamic processes. researchgate.netnih.gov

For this compound, specific MD simulation studies were not identified in the available literature. However, the application of this technique would be highly valuable. An MD simulation could:

Explore Conformational Space: The molecule has several rotatable bonds, leading to various possible conformations (rotamers). MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion. lumenlearning.com

Analyze Dynamic Behavior: Simulations can reveal the flexibility of the molecule, including the bending and torsional motions of the butenone chain and the rotational dynamics of the naphthalene ring.

Study Solvation Effects: By including explicit solvent molecules (e.g., water, CO2) in the simulation box, one can investigate the solvation structure around the molecule, the formation of hydrogen bonds with the carbonyl group, and how the solvent influences conformational preferences. nih.govelsevierpure.com For instance, MD simulations of naphthalene in water have provided direct insights into the wetting interactions and the mobility of water over the aromatic surface. nih.gov

A combined approach using both MD and quantum chemistry can be particularly insightful, where snapshots from an MD trajectory are used for high-level quantum calculations of properties like the NLO response, capturing the effects of thermal fluctuations and the local environment on the electronic structure. researchgate.net

Theoretical Studies of Tautomerism and Conformational Isomerism (e.g., Keto-Enol)

Carbonyl compounds that possess a hydrogen atom on their α-carbon can exist in equilibrium with an isomeric enol form. This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.com Tautomers are distinct constitutional isomers that are rapidly interconverted. libretexts.org

For this compound, the keto form is in equilibrium with its enol tautomers. The equilibrium generally favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. youtube.com However, several factors can stabilize the enol form and shift the equilibrium. masterorganicchemistry.com

In the case of this compound, the potential enol form, 1-(Naphthalen-1-yl)buta-1,3-dien-2-ol, would benefit from extended conjugation. The newly formed C=C double bond in the enol is conjugated with both the existing vinyl double bond and the aromatic naphthalene ring. This extended delocalization provides additional stability that would make the enol form more significant at equilibrium compared to a simple, non-conjugated ketone. libretexts.org In some systems, such as phenols, the stability gained from forming an aromatic ring makes the enol form overwhelmingly dominant. youtube.com

Beyond tautomerism, the molecule also exhibits conformational isomerism due to rotation around its single bonds. Key conformational considerations include:

s-cis vs. s-trans: Rotation around the single bond between the carbonyl group and the vinyl group leads to two main planar conformations: s-cis and s-trans. The relative stability of these conformers is dictated by steric hindrance and electrostatic interactions. Studies on related chalcones often find a non-planar structure in the solid state, with dihedral angles between the aromatic rings determined by crystal packing forces. researchgate.net

Naphthalene Orientation: The naphthalene ring can rotate relative to the butenone side chain. The preferred orientation will be a balance between maximizing π-orbital overlap (favoring planarity) and minimizing steric clashes between the "peri" hydrogen on the naphthalene ring and the side chain. Studies on related enaminones show a significant dihedral angle between the naphthalene ring and the rest of the molecule. nih.gov

Computational analysis of the potential energy surface can identify the most stable conformers and the energy barriers separating them, providing a complete picture of the molecule's structural landscape. lumenlearning.com

Mechanistic Studies and Catalytic Transformations Involving the 1 Naphthalen 1 Yl but 3 En 2 One Scaffold

Unraveling Reaction Mechanisms: A Combined Computational and Experimental Strategy

The elucidation of reaction mechanisms involving the 1-(naphthalen-1-yl)but-3-en-2-one scaffold has been significantly advanced through the synergistic use of computational modeling and experimental validation. researchgate.netmdpi.com This dual approach provides a comprehensive understanding of the intricate steps involved in chemical transformations.

Transition State Analysis and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for mapping the potential energy surfaces of reactions involving naphthalene (B1677914) derivatives. nih.govacs.orgscienceopen.com These calculations allow for the identification and characterization of transition states, which are fleeting, high-energy structures that represent the peak of the energy barrier between reactants and products. rsc.org By analyzing the geometry and energy of these transition states, chemists can gain insights into the preferred reaction pathways.

For instance, in cycloaddition reactions, computational studies can predict whether a reaction will proceed through a concerted or a stepwise mechanism. mdpi.com The presence of the bulky naphthalene group can significantly influence the stereochemical outcome of a reaction, and transition state analysis can explain the observed selectivity.

Energy Profiles and Kinetics of Transformations

The energy profiles of reactions involving this compound and related compounds can be determined through a combination of experimental kinetics and computational modeling. nih.gov Experimental techniques, such as monitoring the reaction progress over time using spectroscopy, provide data on reaction rates. This information can then be used to calculate the activation energy of the reaction.

Computational methods, in turn, can provide a detailed energy landscape of the entire reaction, including the energies of reactants, intermediates, transition states, and products. nih.gov This allows for a direct comparison between theoretical predictions and experimental observations, leading to a more refined understanding of the reaction kinetics.

The Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis plays a pivotal role in controlling the outcome of reactions involving the this compound scaffold. By employing different types of catalysts, chemists can steer a reaction towards a desired product, often with high selectivity and efficiency.

Brønsted Acid Catalysis

Brønsted acids, which are proton donors, can be effective catalysts for a variety of reactions involving enones. In the context of this compound, a Brønsted acid can activate the carbonyl group by protonating the oxygen atom. csic.esnih.gov This activation makes the enone more susceptible to nucleophilic attack.

Chiral Brønsted acids have been employed to achieve enantioselective transformations, where one enantiomer of a chiral product is formed in preference to the other. researchgate.netresearchgate.net Computational studies have been instrumental in understanding the mechanism of these enantioselective reactions, revealing how the chiral catalyst interacts with the substrate to control the stereochemical outcome. researchgate.net

Table 1: Examples of Brønsted Acid-Catalyzed Reactions

| Reactant(s) | Catalyst | Product Type | Reference |

| 1,4-enediones and 2-naphthols | Trifluoromethanesulfonic acid | 2-Furylmethylnaphthalenes | researchgate.net |

| 1-Alkynylnaphth-2-ols and phenols | Chiral N-triflylphosphoramide | Axially chiral alkenes | researchgate.net |

| Aldehydes and allenyl boronic acid pinacol (B44631) ester | Chiral phosphoric acid | Homopropargylic alcohols | nih.gov |

This table is for illustrative purposes and may not directly involve this compound but demonstrates the principle of Brønsted acid catalysis in related systems.

Lewis Acid Catalysis

Lewis acids, which are electron-pair acceptors, can also be used to activate the this compound scaffold. rsc.orgelsevier.com A Lewis acid can coordinate to the carbonyl oxygen, withdrawing electron density and making the enone more electrophilic. rsc.org This enhanced electrophilicity facilitates reactions with a wide range of nucleophiles.

The choice of Lewis acid can have a dramatic effect on the outcome of a reaction. nih.gov For example, in the rearrangement of vinylcyclopropenes, the use of BF₃·OEt₂ as a catalyst leads to the formation of naphthalenes, while Cu(OTf)₂ catalyzes the formation of indenes. nih.gov This highlights the ability of different Lewis acids to steer a reaction down different mechanistic pathways. rsc.org

Table 2: Lewis Acid Catalysis in Naphthalene Synthesis

| Reactant(s) | Catalyst | Product Type | Reference |

| Vinylcyclopropenes | BF₃·OEt₂ | Naphthalenes | nih.gov |

| Vinylcyclopropenes | Cu(OTf)₂ | Indenes | nih.gov |

| Naphthalene and 1,2,4,5-tetramethylbenzene | Aluminum chloride | Alkylated naphthalenes | elsevier.com |

This table illustrates the influence of different Lewis acids on product formation in reactions that can lead to naphthalene derivatives.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Transition metals, particularly palladium, are versatile catalysts for a wide array of chemical transformations. sigmaaldrich.comacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have been extensively used to functionalize the naphthalene core. sigmaaldrich.comnih.gov

These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom bond, allowing for the introduction of various substituents onto the naphthalene ring. nih.govmdpi.com The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivities in these transformations. sigmaaldrich.com Mechanistic studies of these reactions often involve the characterization of key intermediates, such as oxidative addition complexes and reductive elimination products.

Table 3: Palladium-Catalyzed Reactions on Naphthalene Scaffolds

| Reaction Type | Catalyst System | Application | Reference |

| Cross-coupling | Palladium complexes | Synthesis of CCR8 antagonists | nih.gov |

| C(sp³)–H olefination and annulation | Pd(II) catalyst | Synthesis of lactones | mdpi.com |

| Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck | Various Pd complexes and ligands | General bond-forming reactions | sigmaaldrich.com |

This table showcases the broad utility of palladium catalysis in modifying naphthalene-containing molecules.

Rearrangement Reactions and their Mechanistic Insights

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. wikipedia.org While specific studies focusing solely on the rearrangement of this compound are not extensively documented in the surveyed literature, the reactivity of α,β-unsaturated ketones and related systems allows for predictions of their potential rearrangement pathways. ncert.nic.inlibretexts.org

One common type of rearrangement is the acid-catalyzed isomerization of the double bond. Protonation of the carbonyl oxygen can lead to a resonance-stabilized carbocation. Subsequent deprotonation could potentially lead to the migration of the double bond, although this is generally less favorable for conjugated systems due to the loss of conjugation stability.

More complex skeletal rearrangements, such as the Wagner-Meerwein rearrangement, typically occur in systems that can form carbocation intermediates. wikipedia.org For this compound, reactions that generate a carbocation adjacent to the naphthalene ring could trigger a 1,2-shift of the aryl group. However, such reactions would require specific conditions not typical for simple heating or acid/base treatment of the enone itself.

Pericyclic rearrangements, like the nih.govnih.gov-Wittig rearrangement, occur under strongly basic conditions and involve an allylic ether, a functional group not present in the parent compound. wikipedia.org However, derivatives of this compound could be envisioned to undergo such transformations. For instance, reduction of the ketone to an alcohol, followed by etherification with an appropriate group, could set the stage for a nih.govnih.gov-sigmatropic rearrangement.

The Fischer indole (B1671886) synthesis, which involves the rearrangement of a phenylhydrazone under acidic conditions, provides another example of a rearrangement that a derivative of this compound could undergo. youtube.com The reaction of the ketone with a substituted hydrazine (B178648) would form the necessary hydrazone intermediate.

Table 1: Potential Rearrangement Reactions for Derivatives of this compound

| Rearrangement Type | Required Derivative/Conditions | Potential Product Type |

| Wagner-Meerwein | Reaction generating a carbocation at C2 or C3 | Isomeric ketone with rearranged carbon skeleton |

| nih.govnih.gov-Wittig Rearrangement | Allylic ether derivative, strong base | Homoallylic alcohol |

| Fischer Indole Synthesis | Hydrazone derivative, acid catalyst | Naphthalene-annulated indole |

| Baeyer-Villiger Rearrangement | Peracid (e.g., m-CPBA) | Naphthyl acetate (B1210297) and vinyl acetate |

It is important to note that the Baeyer-Villiger rearrangement is an oxidation reaction that results in the insertion of an oxygen atom and can be considered a type of rearrangement. libretexts.org In the case of this compound, the migratory aptitude of the naphthyl group versus the vinyl group would determine the final product.

Cycloaddition Reactions Leading to Naphthalene-Containing Heterocycles

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The enone functionality in this compound can participate as a 2π component (dienophile) in [4+2] cycloadditions or as a 2π component in [2+2] and [3+2] cycloadditions. nih.govresearchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction):

The vinyl ketone moiety of this compound makes it a competent dienophile for Diels-Alder reactions, particularly with electron-rich dienes. pnas.orgrsc.orgprinceton.educhempedia.info The reaction would lead to the formation of a six-membered ring. For example, reaction with cyclopentadiene (B3395910) would yield a bicyclic adduct. The stereochemical outcome (endo/exo selectivity) is governed by frontier molecular orbital interactions. The presence of a chiral catalyst can induce enantioselectivity in these reactions. pnas.orgrsc.orgprinceton.edu

Conversely, while less common, the enone could potentially act as the 4π component if the reaction conditions favor the formation of a dienolate.

[3+2] Cycloaddition:

1,3-Dipolar cycloadditions are effective for synthesizing five-membered heterocycles. nih.govnih.gov The double bond of the enone can act as the dipolarophile, reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones. For instance, reaction with an azide (B81097) would lead to a triazoline, which could then rearrange or be converted to other nitrogen-containing heterocycles. The reaction of aryl cyclopropyl (B3062369) ketones with olefins via a photocatalytic [3+2] cycloaddition provides a modern approach to cyclopentane (B165970) synthesis. nih.govnih.gov

[2+2] Cycloaddition:

Photochemical [2+2] cycloadditions are a common reaction for enones, leading to the formation of cyclobutane (B1203170) rings. The reaction of this compound with an alkene under UV irradiation would be expected to yield a naphthalene-substituted cyclobutyl ketone. The regioselectivity of the addition would depend on the electronic nature of the alkene.

Table 2: Potential Cycloaddition Reactions and Resulting Heterocycles

| Cycloaddition Type | Reactant Partner | Resulting Ring System |

| [4+2] Diels-Alder | Electron-rich diene (e.g., Danishefsky's diene) | Substituted cyclohexenone |

| [3+2] 1,3-Dipolar | Azide (R-N₃) | Triazoline |

| [3+2] 1,3-Dipolar | Nitrone (R-CH=N⁺(O⁻)-R') | Isoxazolidine |

| [2+2] Photochemical | Alkene (R₂C=CR₂) | Cyclobutane |

The synthesis of novel naphthalene-heterocycle hybrids often employs tandem reactions that may involve a cycloaddition step. rsc.org These hybrid molecules are of interest for their potential biological activities. rsc.org

Studies on Intramolecular and Intermolecular Hydrogen Bonding and its Influence on Molecular Structure and Reactivity

Hydrogen bonding plays a crucial role in determining the physical and chemical properties of molecules. rsc.org It can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules).

Intermolecular Hydrogen Bonding:

The carbonyl oxygen of this compound is a hydrogen bond acceptor. In the presence of hydrogen bond donors, such as water or alcohols, it can participate in intermolecular hydrogen bonding. This interaction can influence the molecule's solubility, boiling point, and crystal packing. Furthermore, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the β-carbon, potentially enhancing its reactivity towards nucleophiles in conjugate addition reactions. libretexts.orgpressbooks.pub The acidity of the α-hydrogens in aldehydes and ketones is a well-established phenomenon, allowing these compounds to act as hydrogen bond donors in certain contexts, though they are primarily acceptors. ncert.nic.in

Intramolecular Hydrogen Bonding:

Intramolecular hydrogen bonding requires the presence of both a hydrogen bond donor and an acceptor within the same molecule, positioned to form a stable (typically 5- or 6-membered) ring. In the case of this compound, there are no classic hydrogen bond donors (like -OH or -NH) as part of its structure. Therefore, strong intramolecular hydrogen bonding is not expected.

However, weak C-H···O interactions may exist. The possibility of such weak hydrogen bonds involving the vinyl or naphthalene C-H bonds and the carbonyl oxygen could influence the conformational preference of the molecule. Computational studies would be necessary to determine the existence and significance of such weak interactions.

Table 3: Hydrogen Bonding Capabilities of this compound

| Type of Hydrogen Bond | Interaction | Consequence |

| Intermolecular | Carbonyl oxygen (acceptor) with H-bond donor solvent (e.g., H₂O, ROH) | Affects solubility, boiling point, and reactivity. |

| Intramolecular | Unlikely to be significant due to lack of strong H-bond donor. | May have minor influence on conformation via weak C-H···O interactions. |

Role of 1 Naphthalen 1 Yl but 3 En 2 One As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Naphthalene-Containing Heterocyclic Systems

The reactive α,β-unsaturated ketone moiety of 1-(naphthalen-1-yl)but-3-en-2-one makes it an excellent starting material for synthesizing various heterocyclic compounds. Chalcones are well-established precursors for nitrogen-containing heterocycles like pyrimidines and pyrazolines, which are significant in medicinal chemistry. derpharmachemica.compnrjournal.com

The synthesis of pyrimidine (B1678525) derivatives, for instance, can be achieved through the cyclization of the chalcone (B49325) core. derpharmachemica.com This typically involves reacting the chalcone with compounds like urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base. derpharmachemica.comijper.org For example, reacting a chalcone with guanidine hydrochloride in an alcoholic solution with potassium hydroxide (B78521) under reflux leads to the formation of 2-aminopyrimidine (B69317) derivatives. derpharmachemica.com This general strategy allows for the incorporation of the naphthalene (B1677914) group into a six-membered heterocyclic ring system.

Another important class of heterocycles derived from chalcones are pyrazolines. The reaction of α,β-unsaturated ketones with hydrazine (B178648) and its derivatives is a classic and efficient method for constructing the pyrazoline ring. libretexts.orglibretexts.org Specifically, the reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield a naphthalene-substituted pyrazoline. This reaction proceeds via nucleophilic addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration. The resulting naphthalene-containing pyrazolines are valuable scaffolds in drug discovery and materials science.

The versatility of the chalcone structure also permits its use in synthesizing other complex heterocyclic systems. For example, tandem reactions of similar complex chromone-based precursors with various nucleophilic reagents have been used to create novel naphthalene hybrids with nicotinonitrile, pyran, pyranopyrazole, and azepine scaffolds. rsc.orgrsc.org

Scaffold for the Development of Novel Organic Molecules

The naphthalene moiety is a valuable component in the design of new organic materials, particularly for applications in organic electronics and as laser dyes. rsc.org The use of naphthalene as a building block can lead to materials with enhanced photo- and thermal-stability compared to their phenylene counterparts. rsc.org Therefore, this compound serves as an excellent scaffold, providing a rigid and extended aromatic system that can be systematically modified to tune the electronic and optical properties of the final molecule.

Naphthalene derivatives are foundational in creating push-pull dyes, where electron-donating and electron-accepting groups are strategically placed to manipulate the molecule's energy gap. mdpi.com The this compound structure can be seen as a starting point for such systems. The naphthalene group itself can be functionalized, and the enone portion can be transformed to introduce various acceptor or donor groups, leading to the development of novel functional materials. mdpi.combeilstein-journals.org

Furthermore, the core structure is a precursor for a variety of naphthalene derivatives through different chemical transformations. The carbonyl group and the double bond are reactive sites that allow for the introduction of new functional groups and the extension of the molecular framework. This adaptability makes it a powerful scaffold for building libraries of diverse organic molecules for screening in various applications.

Strategies for Further Derivatization and Functionalization of the Core Structure

The this compound molecule offers several avenues for derivatization, allowing for precise tuning of its chemical and physical properties.

Reactions at the Carbonyl Group:

Reduction: The ketone can be reduced to a secondary alcohol, yielding 1-(naphthalen-1-yl)but-3-en-2-ol. This introduces a hydroxyl group that can be used for further reactions, such as esterification or etherification.

Wolff-Kishner Reduction: The carbonyl group can be completely removed to form an alkane by reacting the intermediate hydrazone with a strong base at high temperatures. libretexts.orglibretexts.org This converts the ketone into a simple alkyl chain attached to the naphthalene ring.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a new carbon-carbon double bond, extending the conjugated system.

Reactions at the α,β-Unsaturated System:

Michael Addition: The β-carbon of the enone system is electrophilic and susceptible to conjugate addition by a wide range of nucleophiles, including amines, thiols, and carbanions. This is a powerful method for introducing a variety of substituents at the 3-position of the butanone chain.

Cycloaddition Reactions: The carbon-carbon double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new cyclic structures fused to the existing framework.

Epoxidation: The double bond can be epoxidized using reagents like m-CPBA, creating a reactive epoxide ring that can be opened by various nucleophiles to introduce two new functional groups.

Functionalization of the Naphthalene Ring:

Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The existing substituent will direct the position of the incoming group, allowing for the synthesis of specifically substituted derivatives. For instance, nitration of 1,8-naphthalic anhydride (B1165640) followed by bromination is a known method to create powerful building blocks for naphthalimide chemistry. mdpi.com

These derivatization strategies highlight the utility of this compound as a versatile platform. By strategically combining these reactions, a vast number of novel and complex molecules can be synthesized for various scientific and technological applications.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advancements

The study of chalcones and their analogues, a class to which 1-(naphthalen-1-yl)but-3-en-2-one belongs, has seen significant academic contributions, primarily focused on their synthesis and fundamental characterization. Research into structurally related naphthalenyl propenones has established the Claisen-Schmidt condensation as a primary synthetic route. This reaction typically involves the base-catalyzed condensation of an appropriate methyl ketone (in this case, acetone) with an aldehyde (1-naphthaldehyde).

Methodological advancements have focused on improving the efficiency and conditions of this synthesis. One notable advancement is the use of microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.

In terms of characterization, a standard suite of spectroscopic and computational techniques is now routinely applied to this class of compounds. Key methodological contributions include:

Spectroscopic Analysis : Detailed vibrational assignments using Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are common. nih.govacs.org For instance, the characteristic carbonyl (C=O) stretching frequency for such conjugated ketones is typically observed in the range of 1600–1850 cm⁻¹. nih.govacs.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for structural elucidation. nih.govacs.org

Computational Chemistry : The use of Density Functional Theory (DFT) has become a cornerstone for investigating the structural and electronic properties of these molecules. nih.govacs.org Methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to optimize molecular geometry and predict spectroscopic data, which are then compared with experimental results. nih.govacs.org

These combined experimental and theoretical approaches provide a robust framework for the initial investigation of compounds like this compound.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the established methods for synthesizing and characterizing similar chalcones, significant knowledge gaps exist specifically for this compound. A survey of the literature indicates a lack of dedicated studies on this particular isomer. While its synthesis can be inferred, detailed experimental data and explorations of its reactivity and potential applications are largely absent.

Key unexplored research avenues include:

Comprehensive Reactivity Profiling : Beyond its synthesis, the chemical reactivity of this compound remains largely unexplored. The α,β-unsaturated ketone moiety suggests potential for various reactions, including reductions, oxidations, and Michael additions, but specific studies are lacking.

Biological Activity Screening : Chalcones are known to exhibit a wide range of biological activities. nih.gov However, there is no specific investigation into the potential therapeutic properties of this compound.

Materials Science Applications : The electronic and optical properties of chalcones make them candidates for applications in materials science, such as non-linear optics. researchgate.net The specific properties of this compound in this context have not been evaluated.

Coordination Chemistry : Enaminone derivatives of related structures are known to be effective chelating ligands for transition metals. nih.gov The potential of this compound or its derivatives as ligands in coordination chemistry is an open field of inquiry.

Perspectives on Novel Synthetic Routes and Advanced Characterization Techniques

Future research could move beyond the conventional Claisen-Schmidt condensation to explore more novel and efficient synthetic pathways. This could include the development of catalytic, solvent-free, or flow-chemistry-based methods to improve the sustainability and scalability of the synthesis.

For advanced characterization, a more in-depth analysis could yield significant insights. The following table outlines potential techniques and the information they could provide:

| Technique | Purpose | Potential Insights for this compound |

| 2D NMR Spectroscopy | Unambiguous structural assignment | COSY, HSQC, and HMBC experiments would definitively confirm the connectivity of all atoms in the molecule. |

| Single-Crystal X-ray Diffraction | Determination of solid-state structure | Would provide precise bond lengths, bond angles, and information on the planarity and packing of the molecule in the crystal lattice. researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra | Could be used to calculate the UV-Vis absorption spectrum and assign electronic transitions, correlating theoretical predictions with experimental data. nih.gov |

| Cyclic Voltammetry | Investigation of redox properties | Would determine the electrochemical behavior, including oxidation and reduction potentials, which is crucial for applications in electronic materials. beilstein-journals.org |

The application of these advanced techniques would provide a much more complete picture of the molecule's structural and electronic properties than what is currently available.

Potential for Further Mechanistic Insights and Theoretical Predictions

The combination of experimental studies and theoretical predictions offers a powerful approach for gaining deeper mechanistic insights into the behavior of this compound.

Mechanistic Studies:

Reaction Mechanisms : Detailed kinetic and computational studies could elucidate the mechanisms of reactions involving the α,β-unsaturated system, such as its behavior as an electrophile in Michael additions.

Photophysical Processes : For potential applications in optics or as photostabilizers, studies on the excited-state dynamics using techniques like transient absorption spectroscopy would be invaluable.

Theoretical Predictions: Computational chemistry provides a predictive framework for understanding molecular properties before engaging in extensive experimental work. The following table highlights key theoretical analyses and their significance:

| Theoretical Analysis | Methodology | Predicted Properties and Significance |

| Frontier Molecular Orbitals (FMO) | DFT (e.g., B3LYP) | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Maps the electrostatic potential on the electron density surface, identifying electrophilic and nucleophilic sites and predicting intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | DFT | Investigates charge transfer and intramolecular interactions, providing insights into the electronic delocalization within the conjugated system. acs.org |

| Non-Linear Optical (NLO) Properties | DFT | Calculation of properties like polarizability and hyperpolarizability to predict the potential of the molecule for use in NLO materials. nih.gov |

These theoretical approaches, when benchmarked against experimental data for this compound, would significantly advance the understanding of its fundamental chemical nature and guide the exploration of its potential applications.

Q & A

Q. What are the optimal synthetic routes for 1-(Naphthalen-1-yl)but-3-en-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via Claisen-Schmidt condensation using 1-naphthaldehyde and acetone under microwave irradiation with NaOH as a base, yielding ~63% under controlled conditions . Alternatively, Friedel-Crafts acylation of naphthalene with butanoyl chloride in anhydrous conditions using AlCl₃ achieves moderate yields but requires rigorous moisture exclusion to prevent catalyst hydrolysis . Key variables include:

- Temperature : Microwave irradiation accelerates reaction kinetics (e.g., 10–15 minutes vs. hours under conventional heating) .

- Catalyst stoichiometry : Excess AlCl₃ in Friedel-Crafts reactions risks side reactions (e.g., polyacylation) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance enone stabilization in Claisen-Schmidt reactions .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : TLC (cyclohexane/EtOAc, 8:2) confirms product mobility (Rf ≈ 0.55) .

- Spectroscopy : ¹H NMR peaks at δ 6.8–8.5 ppm (naphthyl protons) and δ 2.5–3.0 ppm (enone protons) validate structure . FT-IR bands at ~1680 cm⁻¹ confirm the ketone group .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves stereochemistry and bond lengths (e.g., C=O bond ≈ 1.22 Å) .

Q. What are the primary applications of this compound in medicinal chemistry?

While direct studies on this compound are limited, structurally similar naphthyl-enone derivatives exhibit:

- Antimicrobial activity : MIC values ≤ 8 µg/mL against Gram-positive bacteria .

- Anti-inflammatory potential : COX-2 inhibition (IC₅₀ ≈ 1–5 µM) in molecular docking studies .

- Antiviral activity : Derivatives show binding to SARS-CoV-2 spike protein (ΔG ≈ -8.5 kcal/mol) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and vibrational properties of this compound?

- DFT/B3LYP/6-311++G(d,p) : Predicts HOMO-LUMO gaps (~4.2 eV) and dipole moments (~3.5 Debye), correlating with UV-Vis absorption maxima (λmax ≈ 280 nm) .

- Vibrational analysis : Assigns IR/Raman bands (e.g., C=O stretch at 1680 cm⁻¹) using potential energy distribution (PED) calculations .

- NLO properties : Hyperpolarizability (β ≈ 1.2×10⁻³⁰ esu) suggests potential in nonlinear optics .

Q. What challenges arise in crystallographic refinement of naphthyl-enone derivatives, and how are they resolved?

- Disorder in aromatic rings : SHELXL refinement with PART/SUMP restraints mitigates anisotropic displacement errors .

- Twinned crystals : SHELXE pipeline enables robust phasing for high-throughput resolution (e.g., R-factor < 0.06) .

- Thermal motion : ORTEP visualizations in WinGX highlight anisotropic displacement parameters (ADPs) for accurate ellipsoid modeling .

Q. How do structural modifications (e.g., substituent position) alter biological activity?

Q. What experimental models are suitable for toxicity profiling of naphthyl-enone compounds?

- In vitro : HepG2 cells for hepatic toxicity (LD₅₀ ≈ 200 µM) .

- In vivo : Rodent models (oral/dermal exposure) assess systemic effects (e.g., respiratory distress at 500 mg/kg) .

- Endpoint assays : ROS generation (DCFH-DA) and mitochondrial membrane potential (JC-1) quantify oxidative stress .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted Claisen-Schmidt for scalability and reduced byproducts .

- Characterization : Combine XRD (SHELX) with DFT to resolve electronic and geometric uncertainties .

- Biological assays : Use SPR or ITC for binding affinity quantification, supplemented by MD simulations for dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.